molecular formula C5H13NS2 B1614795 2-(Dimethylamino)propane-1,3-dithiol CAS No. 3706-91-0

2-(Dimethylamino)propane-1,3-dithiol

Cat. No.: B1614795
CAS No.: 3706-91-0
M. Wt: 151.3 g/mol
InChI Key: YWDMBVIRTHRSCB-UHFFFAOYSA-N
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Description

The compound 2-(Dimethylamino)propane-1,3-dithiol features a central propane backbone substituted with a dimethylamino group at the C2 position and thiol (-SH) groups at the C1 and C3 positions. However, direct evidence for its synthesis, properties, or applications is notably absent in the provided sources. Instead, structurally related compounds, such as 2-(dibenzylamino)propane-1,3-dithiol (DPDT) and 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT), are discussed in detail . These analogs differ in their amino substituents (dibenzyl vs. dimethyl) but share the core dithiol functionality, allowing for indirect comparisons.

Properties

IUPAC Name

2-(dimethylamino)propane-1,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDMBVIRTHRSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276244
Record name 2-(dimethylamino)propane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3706-91-0
Record name 2-(dimethylamino)propane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)propane-1,3-dithiol typically involves the reaction of propane-1,3-dithiol with dimethylamine. One common method is the nucleophilic substitution reaction where the dimethylamine acts as a nucleophile, attacking the central carbon of propane-1,3-dithiol. This reaction is usually carried out under basic conditions to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)propane-1,3-dithiol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)propane-1,3-dithiol involves its ability to interact with various molecular targets through its sulfur and amino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Dibenzylamino)propane-1,3-dithiol (DPDT)

  • Synthesis: DPDT is synthesized from serinol via a high-yielding, cost-effective pathway that avoids column chromatography, enabling large-scale production .
  • Solubility: Exhibits broad solubility in organic solvents (DMSO, DMF, EtOH, CHCl₃, etc.), making it versatile for non-aqueous applications .
  • Reductive Capacity : Comparable to DTT in reducing disulfide bonds in both liquid and solid phases. It effectively removes SDMP- and SIT-protecting groups from cysteine thiols .
  • Stability : More stable than its methyl-substituted analog, DMPDT, which degrades over time .

2-(Dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT)

  • Structural Variation : Incorporates a methyl group at the C2 position, increasing steric hindrance.
  • Stability : Less stable than DPDT, limiting its practical utility .

Propane-1,3-dithiol

Comparison with Common Disulfide-Reducing Agents

DTT (Dithiothreitol)

  • Mechanism : Reversible disulfide reduction via thiol-disulfide exchange.
  • Drawbacks : Malodorous and prone to oxidation in air.
  • Performance: DPDT matches DTT’s reducing efficiency while offering non-malodorous handling .

TCEP (Tris(2-carboxyethyl)phosphine)

  • Advantages : Irreversible reduction (forms stable phosphine oxide) and broad pH compatibility (5.0–9.0).
  • Limitations : Water-soluble only, restricting use in organic phases .
  • Comparative Edge : DPDT’s organic solubility complements TCEP’s aqueous limitations.

Structural and Functional Implications

  • Amino Substituents: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to dibenzylamino analogs (DPDT/DMPDT). However, smaller substituents (dimethyl vs.
  • Methyl Branching : Analogous to DMPDT, methyl substitution at C2 may destabilize the compound, as seen in DMPDT’s degradation .

Data Table: Comparative Properties of Dithiol-Based Reducing Agents

Property 2-(Dimethylamino)propane-1,3-dithiol (Inferred) DPDT DMPDT DTT TCEP
Amino Substituent Dimethyl Dibenzyl Dibenzyl + Methyl N/A N/A
Solubility Likely polar solvents Broad organic solvents Limited data Aqueous/organic Aqueous only
Reductive Capacity Unknown Comparable to DTT Lower than DPDT High High (irreversible)
Stability Moderate (inferred) High Low Moderate (air-sensitive) High (air-stable)
Odor Likely low Non-malodorous Non-malodorous Malodorous Odorless

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)propane-1,3-dithiol
Reactant of Route 2
2-(Dimethylamino)propane-1,3-dithiol

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